molecular formula C7H15N5O3 B6258186 5-carbamimidamido-2-(carbamoylamino)pentanoic acid CAS No. 854658-93-8

5-carbamimidamido-2-(carbamoylamino)pentanoic acid

Cat. No. B6258186
CAS RN: 854658-93-8
M. Wt: 217.2
InChI Key:
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Description

5-Carbamimidamido-2-(carbamoylamino)pentanoic acid, also known as 5-carboxamidine-2-amino-pentanoic acid or 5-carboxamidine-2-amino-pentanoic acid, is an important organic compound that has been widely studied in recent years. It is a white, crystalline solid with a molecular weight of 229.25 g/mol and a melting point of 156-158°C. 5-Carbamimidamido-2-(carbamoylamino)pentanoic acid is an important intermediate in the synthesis of various drugs and is used in the production of a variety of products.

Mechanism of Action

The mechanism of action of 5-carbamimidamido-2-(carbamoylamino)pentanoic acid is not yet fully understood. However, it is believed that the compound is able to bind to a variety of enzymes and proteins, including those involved in the metabolism of drugs. It is also believed to interact with cell membrane components, such as transmembrane proteins and lipids, which may lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-carbamimidamido-2-(carbamoylamino)pentanoic acid are not yet fully understood. However, it has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs. In addition, it has been found to bind to cell membrane components and is believed to be involved in the regulation of various metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-carbamimidamido-2-(carbamoylamino)pentanoic acid in lab experiments is its relatively low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of 5-carbamimidamido-2-(carbamoylamino)pentanoic acid are vast, and there are many possible future directions for research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be done to explore its potential as a drug delivery system and its use in the synthesis of other compounds. Finally, more research could be done to explore its potential use in the development of new drugs and other products.

Synthesis Methods

5-Carbamimidamido-2-(carbamoylamino)pentanoic acid can be synthesized by the reaction of a tertiary amine and a carboxylic acid in aqueous solution. The reaction is catalyzed by an acid and proceeds in a series of steps. First, the carboxylic acid reacts with the amine to form an amide and a proton. The proton is then removed, forming an amine salt. The amine salt then reacts with the carboxylic acid to form the desired product. The reaction is typically carried out at room temperature and the product can be isolated by crystallization.

Scientific Research Applications

5-Carbamimidamido-2-(carbamoylamino)pentanoic acid is widely used in scientific research, particularly in biochemistry and pharmacology. It is used in the synthesis of a variety of drugs, including antibiotics, antivirals, and antifungals. It is also used in the synthesis of other compounds, such as polymers, surfactants, and chelating agents. In addition, the compound has been used in the study of enzyme kinetics and protein-ligand interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-carbamimidamido-2-(carbamoylamino)pentanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, amidation, and deprotection of the amine group.", "Starting Materials": [ "L-ornithine", "N,N'-di-Boc-L-ornithine", "N,N'-di-Boc-L-ornithine hydrochloride", "N,N'-di-Boc-L-ornithine methyl ester", "N,N'-di-Boc-L-ornithine methyl ester hydrochloride", "5-nitro-2-furoic acid", "N-hydroxysuccinimide", "N,N'-dicyclohexylcarbodiimide", "Triethylamine", "Methanol", "Dichloromethane", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the amine group of L-ornithine with Boc anhydride in the presence of triethylamine and dichloromethane to form N,N'-di-Boc-L-ornithine", "Conversion of N,N'-di-Boc-L-ornithine to its hydrochloride salt by treatment with hydrochloric acid in methanol", "Preparation of N,N'-di-Boc-L-ornithine methyl ester hydrochloride by reaction of N,N'-di-Boc-L-ornithine hydrochloride with methanol in the presence of triethylamine", "Preparation of 5-nitro-2-furoic acid N-hydroxysuccinimide ester by reaction of 5-nitro-2-furoic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide in dichloromethane", "Amidation of N,N'-di-Boc-L-ornithine methyl ester hydrochloride with 5-nitro-2-furoic acid N-hydroxysuccinimide ester in the presence of triethylamine and dichloromethane to form the intermediate", "Deprotection of the amine group of the intermediate by treatment with sodium hydroxide in methanol to form 5-carbamimidamido-2-(carbamoylamino)pentanoic acid", "Purification of the final product by precipitation with diethyl ether, filtration, and washing with water and sodium bicarbonate solution", "Drying of the purified product under vacuum" ] }

CAS RN

854658-93-8

Product Name

5-carbamimidamido-2-(carbamoylamino)pentanoic acid

Molecular Formula

C7H15N5O3

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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